molecular formula C17H21ClF3N3O5S B10809429 ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate

ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate

Cat. No.: B10809429
M. Wt: 471.9 g/mol
InChI Key: GHAQKAGQRQNHDK-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a carboxylate group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the substituted phenyl group and the piperazine ring. The key steps include:

    Preparation of the substituted phenyl group: The synthesis begins with the chlorination of a phenyl ring, followed by the introduction of a trifluoromethyl group. This can be achieved using reagents such as chlorine gas and trifluoromethyl iodide under controlled conditions.

    Formation of the piperazine ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane, such as 1,2-dichloroethane.

    Coupling of the substituted phenyl group with the piperazine ring: The substituted phenyl group is then coupled with the piperazine ring using a glycine derivative, such as N-methylsulfonylglycine, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperidine-1-carboxylate
  • Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}morpholine-1-carboxylate

Uniqueness

Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring, in particular, enhances its potential as a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

ethyl 4-[2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF3N3O5S/c1-3-29-16(26)23-8-6-22(7-9-23)15(25)11-24(30(2,27)28)14-10-12(17(19,20)21)4-5-13(14)18/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAQKAGQRQNHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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